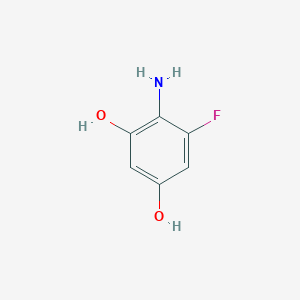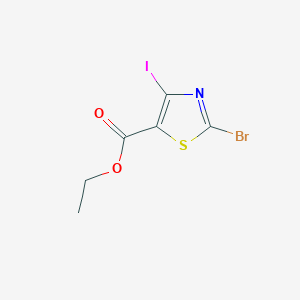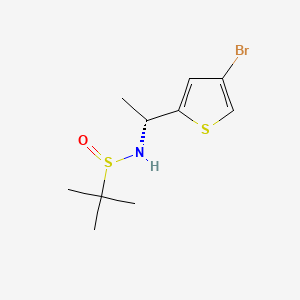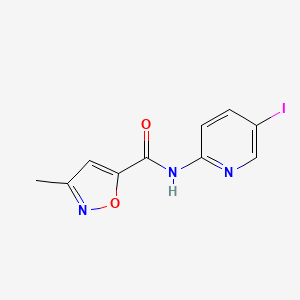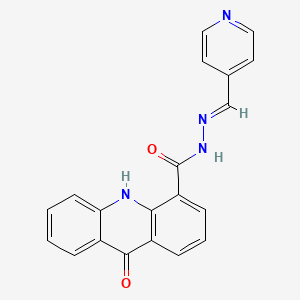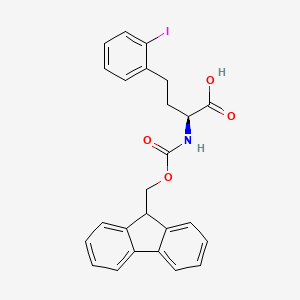
(S)-Fmoc-2-amino-4-(2-iodophenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Fmoc-2-amino-4-(2-iodophenyl)butanoic acid is a compound of interest in the field of organic chemistry. It is a derivative of butanoic acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an amino group, and an iodophenyl substituent. This compound is particularly valuable in peptide synthesis due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fmoc-2-amino-4-(2-iodophenyl)butanoic acid typically involves multiple steps. One common method starts with the preparation of the iodophenyl intermediate. This can be achieved by iodination of a suitable phenyl precursor under controlled conditions. The amino group is then introduced through a series of reactions, including protection and deprotection steps to ensure the correct functional groups are in place.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the complex sequence of reactions required to produce the compound efficiently and with high purity. The use of solid-phase synthesis techniques is common in industrial settings to streamline the process and reduce waste.
化学反応の分析
Types of Reactions
(S)-Fmoc-2-amino-4-(2-iodophenyl)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Coupling Reactions: It can be used in peptide coupling reactions, where the amino group reacts with carboxyl groups to form peptide bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Peptide coupling reagents like HATU or DCC are used in the presence of a base like DIPEA.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions produce peptides with the desired sequence.
科学的研究の応用
(S)-Fmoc-2-amino-4-(2-iodophenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block in peptide synthesis.
Biology: The compound is used to study protein interactions and functions by incorporating it into peptides and proteins.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-Fmoc-2-amino-4-(2-iodophenyl)butanoic acid involves its ability to participate in various chemical reactions due to its functional groups. The Fmoc group serves as a protecting group, allowing selective reactions at the amino group. The iodophenyl group can undergo substitution reactions, making it a versatile intermediate in organic synthesis. The compound’s effects are mediated through its interactions with other molecules, forming stable products through covalent bonds.
類似化合物との比較
Similar Compounds
- (S)-Fmoc-2-amino-4-(2-bromophenyl)butanoic acid
- (S)-Fmoc-2-amino-4-(2-chlorophenyl)butanoic acid
- (S)-Fmoc-2-amino-4-(2-fluorophenyl)butanoic acid
Uniqueness
(S)-Fmoc-2-amino-4-(2-iodophenyl)butanoic acid is unique due to the presence of the iodophenyl group, which provides distinct reactivity compared to its bromine, chlorine, or fluorine counterparts. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions. This unique reactivity can be advantageous in specific synthetic applications where other halogens may not perform as well.
特性
分子式 |
C25H22INO4 |
|---|---|
分子量 |
527.3 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-iodophenyl)butanoic acid |
InChI |
InChI=1S/C25H22INO4/c26-22-12-6-1-7-16(22)13-14-23(24(28)29)27-25(30)31-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,27,30)(H,28,29)/t23-/m0/s1 |
InChIキー |
NTYMKJLKRPSMBW-QHCPKHFHSA-N |
異性体SMILES |
C1=CC=C(C(=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)I |
正規SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



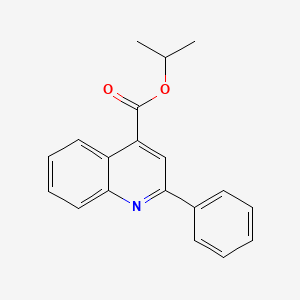
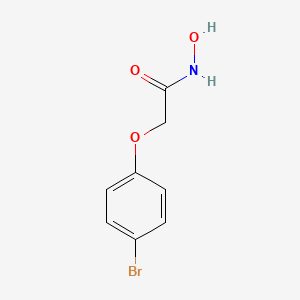
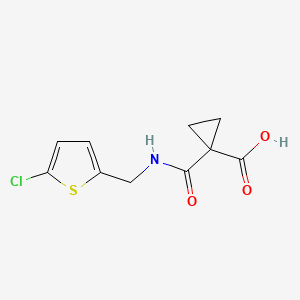

![2-(5-Azaspiro[2.3]hexan-5-yl)acetic acid](/img/structure/B14906677.png)
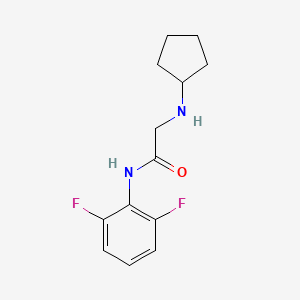
![Dicyclohexyl(2',6'-di(naphthalen-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14906687.png)
